molecular formula C17H16N2O2 B8301750 N-(2-cyano-5-methyl-phenyl)-2-methoxy-6-methyl-benzamide

N-(2-cyano-5-methyl-phenyl)-2-methoxy-6-methyl-benzamide

Cat. No. B8301750
M. Wt: 280.32 g/mol
InChI Key: AGYOYJNSOBDTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08283354B2

Procedure details

N-(2-Cyano-5-methyl-phenyl)-2-methoxy-6-methyl-benzamide (25 g, 0.09 mol) was suspended in 500 mL EtOH, and 121.3 g of 33% aq. NaOH (1 mol, 11 equiv) was added. To this was added a 35% H2O2 solution (50 mL, 0.58 mol), and the reaction was heated to reflux. Additional H2O2 was added dropwise until the reaction mixture became clear. EtOH was removed under reduced pressure, and the precipitate formed was removed by filtration. The solution was acidified with acetic acid to pH 5, and the precipitate formed was collected by filtration. The precipitate was washed twice with water and once with diethyl ether. The product was purified over alumina using EtOAc/heptane (1:1) as an eluent. Another purification was performed, over silica gel with the same eluent to yield 2-(2-methoxy-6-methyl-phenyl)-7-methyl-3H-quinazolin-4-one (1.61 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
121.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[NH:10][C:11](=O)[C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=1[O:19][CH3:20])#[N:2].[OH-:22].[Na+].OO>CCO>[CH3:20][O:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]([CH3:18])[C:12]=1[C:11]1[NH:2][C:1](=[O:22])[C:3]2[C:4](=[CH:5][C:6]([CH3:9])=[CH:7][CH:8]=2)[N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)C)NC(C1=C(C=CC=C1C)OC)=O
Step Two
Name
Quantity
121.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
CUSTOM
Type
CUSTOM
Details
EtOH was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed twice with water and once with diethyl ether
CUSTOM
Type
CUSTOM
Details
The product was purified over alumina
CUSTOM
Type
CUSTOM
Details
Another purification

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)C)C1=NC2=CC(=CC=C2C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 6.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.